molecular formula C14H14O3 B3045353 3-(Benzyloxy)-5-methoxyphenol CAS No. 105381-42-8

3-(Benzyloxy)-5-methoxyphenol

Cat. No.: B3045353
CAS No.: 105381-42-8
M. Wt: 230.26 g/mol
InChI Key: HSMXTDAGOOVQNL-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by a benzyl ether group at the 3-position and a methoxy group at the 5-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of benzyl bromide and sodium methoxide in a solvent such as dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(Benzyloxy)-5-methoxyphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Acylated phenols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-5-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-methoxy-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-7-12(15)8-14(9-13)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMXTDAGOOVQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544404
Record name 3-(Benzyloxy)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105381-42-8
Record name 3-(Benzyloxy)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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